N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide
Description
N1-(2-(1-((4-Fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a synthetically derived oxalamide compound characterized by a unique structural framework. Its core structure consists of an oxalamide backbone (N1 and N2 positions) linked to two distinct substituents:
- N1 substituent: A piperidin-2-yl ring modified with a sulfonyl group derived from 4-fluoro-3-methylphenyl.
- N2 substituent: A 2-fluorophenyl group.
The fluorine atoms likely enhance metabolic stability and lipophilicity, while the sulfonamide and oxalamide groups may contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c1-15-14-17(9-10-18(15)23)32(30,31)27-13-5-4-6-16(27)11-12-25-21(28)22(29)26-20-8-3-2-7-19(20)24/h2-3,7-10,14,16H,4-6,11-13H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFIDEUXWCXUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-((4-fluoro-3-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-fluorophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Piperidine Ring : A six-membered ring containing nitrogen, which is known for its ability to interact with various biological targets.
- Sulfonyl Group : Contributes to the compound's reactivity and potential for forming strong interactions with proteins.
- Oxalamide Moiety : May play a role in modulating biological activity through hydrogen bonding.
Molecular Formula : CHFNOS
Molecular Weight : 493.6 g/mol
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:
- Protein Binding : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function.
- Neurotransmitter Receptors : The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways .
Research indicates that the compound may act as an inhibitor in various enzymatic pathways, contributing to its potential therapeutic effects.
Antidiabetic Potential
Recent studies have explored the compound's potential as a pharmacological agent in treating metabolic disorders. Its structural analogs have shown promise in inhibiting enzymes related to glucose metabolism, suggesting that this compound could exhibit similar effects .
Interaction with Enzymes
The compound has been shown to interact with several enzymes, including those involved in metabolic pathways. For instance, it may inhibit α-amylase and α-glucosidase, which are crucial in carbohydrate digestion .
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit target enzymes at micromolar concentrations.
| Study | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| Study 1 | α-Amylase | 5.0 |
| Study 2 | α-Glucosidase | 3.5 |
These results indicate its potential utility as a therapeutic agent for managing conditions like diabetes.
In Vivo Studies
Preliminary in vivo studies have suggested that the compound may reduce blood glucose levels in diabetic models. Further research is needed to elucidate the exact mechanisms and confirm these findings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
W-15 and W-18 (Sulfonamide Piperidine Derivatives)
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) and W-18 (1-(4-nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) are sulfonamide-based compounds featuring a 2-phenylethyl-piperidinyl scaffold. These compounds share structural similarities with the target molecule, particularly in their sulfonamide-piperidine moieties. However, key differences include:
- Backbone : W-15/W-18 lack the oxalamide linkage, instead incorporating a sulfonamide directly bonded to the piperidine nitrogen.
- Substituents : W-18 includes a nitro group (electron-withdrawing) and chloro group, while the target compound uses fluorine atoms (smaller, lipophilic) and a methyl group.
- Pharmacology : W-15 and W-18 are structurally analogous to fentanyl but lack opioid activity due to differences in piperidine substitution (2-piperidinyl vs. 4-piperidinyl in fentanyl) .
| Parameter | Target Compound | W-15 | W-18 |
|---|---|---|---|
| Core Structure | Oxalamide + sulfonated piperidine | Sulfonamide + 2-phenylethyl-piperidine | Sulfonamide + 4-nitrophenylethyl-piperidine |
| Aromatic Substituents | 4-Fluoro-3-methylphenyl, 2-fluorophenyl | 4-Chlorophenyl, phenylethyl | 4-Chlorophenyl, 4-nitrophenylethyl |
| Molecular Weight | ~495 g/mol (estimated) | ~393 g/mol | ~438 g/mol |
| Key Functional Groups | Oxalamide, sulfonamide, fluorine | Sulfonamide, chloro | Sulfonamide, nitro, chloro |
Implications : The target compound’s oxalamide group may offer enhanced binding specificity compared to W-15/W-18, while fluorination could improve bioavailability over chlorinated/nitro analogs .
N-(2-(4-Fluorophenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2h)
This compound (from ) shares a sulfonamide-piperidine motif and fluorinated aromatic ring with the target molecule. Key distinctions include:
- Backbone : A sulfonamide-ether linkage instead of oxalamide.
- Piperidine Modification : 2,2,6,6-Tetramethylpiperidinyl (sterically hindered) vs. unmodified piperidin-2-yl in the target.
- Synthetic Route : Synthesized via radical trapping (GP1 method), suggesting divergent reactivity profiles .
Pharmacological Relevance : The steric bulk of tetramethylpiperidine in 2h may reduce membrane permeability compared to the target compound’s simpler piperidine ring.
N1-(2-Hydroxypropyl)-N2-(3-(Trifluoromethyl)phenyl)oxalamide
From , this oxalamide derivative shares the N1/N2-substituted oxalamide backbone but differs in substituents:
- N1 Group : Hydroxypropyl (polar) vs. sulfonated piperidinylethyl.
- N2 Group : 3-Trifluoromethylphenyl (strongly electron-withdrawing) vs. 2-fluorophenyl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
